Ethyl 6-cyanopicolinate
Overview
Description
Ethyl 6-cyanopicolinate is an organic compound with the molecular formula C9H8N2O2. It is a derivative of picolinic acid, featuring a cyano group at the 6-position and an ethyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-cyanopicolinate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 6-bromopicolinate with copper(I) cyanide in pyridine. The mixture is refluxed under an inert atmosphere (argon) for 16 hours, followed by filtration and concentration under reduced pressure. The product is then extracted using dichloromethane and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient purification techniques and optimization of reaction conditions are crucial for large-scale production.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) cyanide in pyridine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: 6-cyanopicolinic acid.
Reduction: 6-aminopicolinate derivatives.
Scientific Research Applications
Ethyl 6-cyanopicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural similarity to biologically active molecules.
Material Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of ethyl 6-cyanopicolinate in biological systems is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group and ester functionality could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 4-bromopicolinate
- Ethyl 3-chloro-5-(trifluoromethyl)picolinate
- Ethyl 3-aminopicolinate
Comparison: Ethyl 6-cyanopicolinate is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 6-cyanopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHRDXEPERKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540099 | |
Record name | Ethyl 6-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97483-79-9 | |
Record name | Ethyl 6-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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